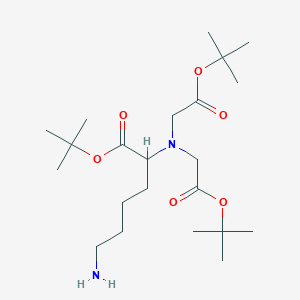![molecular formula C25H36BN5O4 B13408267 (R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid ester and multiple heterocyclic rings. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester involves multiple steps, including the formation of heterocyclic rings and the introduction of boronic acid ester functionality. Common synthetic routes may involve:
Formation of the Piperazine Ring: This step typically involves the reaction of appropriate amines with dihaloalkanes under basic conditions.
Oxetane Ring Formation: This can be achieved through cyclization reactions involving epoxides and suitable nucleophiles.
Pyridine Ring Synthesis: Pyridine derivatives can be synthesized via condensation reactions involving aldehydes and ammonia or amines.
Boronic Acid Ester Introduction: This step often involves the reaction of boronic acids with alcohols or diols under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid ester moiety, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the oxo group, potentially converting it to hydroxyl groups.
Substitution: The heterocyclic rings can undergo substitution reactions, where functional groups are replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Boronic acids, borates.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted heterocycles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic acid ester functionality makes it useful in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development or as a biochemical probe.
Medicine
Potential medicinal applications include its use as a therapeutic agent, particularly if it exhibits activity against certain biological pathways or targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which ®-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester exerts its effects would depend on its specific interactions with molecular targets. The boronic acid ester moiety can form reversible covalent bonds with diols and other nucleophiles, potentially inhibiting enzymes or other proteins. The heterocyclic rings may interact with biological receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acid Esters: Compounds such as phenylboronic acid pinacol ester share the boronic acid ester functionality.
Piperazine Derivatives: Compounds like 1-benzylpiperazine have similar piperazine rings.
Oxetane-Containing Compounds: Molecules such as 3-oxetanone contain the oxetane ring.
Uniqueness
This detailed overview provides a comprehensive understanding of ®-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester, from its synthesis to its applications and mechanism of action
Propriétés
Formule moléculaire |
C25H36BN5O4 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
1-methyl-3-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C25H36BN5O4/c1-17-13-30(20-15-33-16-20)9-10-31(17)19-7-8-22(27-12-19)28-21-11-18(14-29(6)23(21)32)26-34-24(2,3)25(4,5)35-26/h7-8,11-12,14,17,20H,9-10,13,15-16H2,1-6H3,(H,27,28) |
Clé InChI |
QPSOCEWAIBSJLT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4C)C5COC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
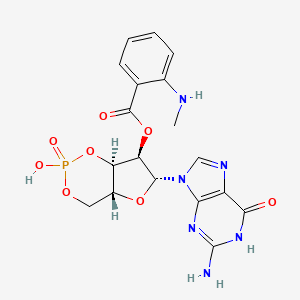

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
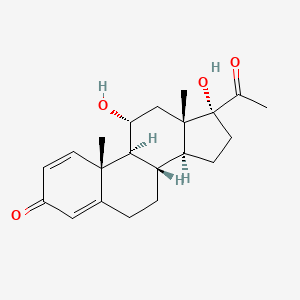
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)


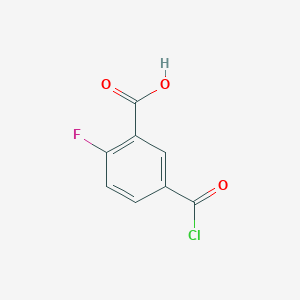
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
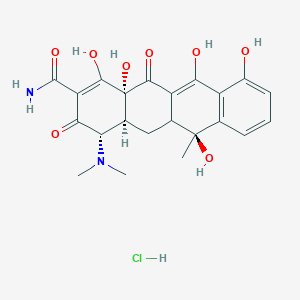
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
